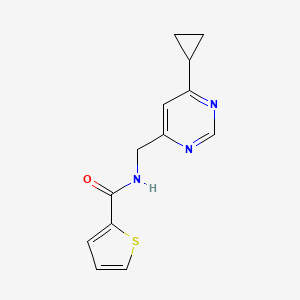

N-((6-环丙基嘧啶-4-基)甲基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((6-cyclopropylpyrimidin-4-yl)methyl)thiophene-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of intracellular tyrosine kinases, which play a crucial role in the signal transduction pathways of cytokines and growth factors. CP-690,550 has been shown to have potential therapeutic applications in the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

科学研究应用

合成与结构分析

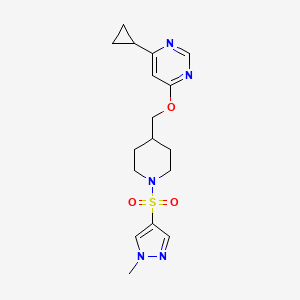

与 N-((6-环丙基嘧啶-4-基)甲基)噻吩-2-甲酰胺 在结构上相关的化合物的研究通常集中在它们的晶体结构的合成和分析上。例如,通过涉及 2-氨基-4,6-二甲氧基嘧啶的反应实现的 4-(4,6-二甲氧基嘧啶-2-基)-3-硫脲羧酸甲酯的合成,突出了在创建具有特定官能团的化合物中应用的方法,这些官能团影响其结构和物理性质 (S. Ji, 2006).

化学衍生物和生物活性

从 N-((6-环丙基嘧啶-4-基)甲基)噻吩-2-甲酰胺 等化合物中创建化学衍生物是发现新治疗剂的关键。Fadda 等人进行的研究(2013)探索了新的四氢嘧啶-2-硫酮衍生物的合成及其潜在的生物活性。这些努力是旨在开发具有显着治疗益处(包括抗菌特性)的新化合物的更广泛研究的一部分 (A. Fadda, S. Bondock, A. Khalil, E. Tawfik, 2013).

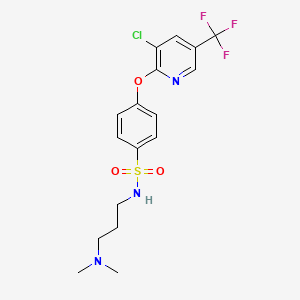

抗菌和抗肿瘤潜力

噻吩和嘧啶衍生物的抗菌和抗肿瘤活性是重要的兴趣领域。Gad-Elkareem 等人(2011)研究了新的硫代取代乙基烟酸酯、噻吩并[2,3-b]吡啶和吡啶并噻吩嘧啶衍生物的合成和抗菌活性,揭示了这些化合物在治疗微生物感染中的潜力。类似地,对有效的 SARS-CoV 3C 样蛋白酶抑制剂的寻找导致了噻吩并[2,3-d]-嘧啶衍生物的开发,该衍生物具有有希望的临床前抗肿瘤活性,突出了结构相关化合物的治疗潜力 (Amira S. Abd El-All, S. Atta, Hanaa M. F. Roaiah, Enas M. Awad, M. Abdalla, 2016).

镇痛和抗炎特性

在结构上与 N-((6-环丙基嘧啶-4-基)甲基)噻吩-2-甲酰胺 相似的化合物也表现出镇痛和抗炎活性。Nofal 等人(2011)对新的嘧啶衍生物的研究突出了这些化合物在开发新的止痛和抗炎药物中的潜力,为进一步研究其治疗应用奠定了基础 (Z. M. Nofal, H. Fahmy, Eman S Zarea, W. El-Eraky, 2011).

作用机制

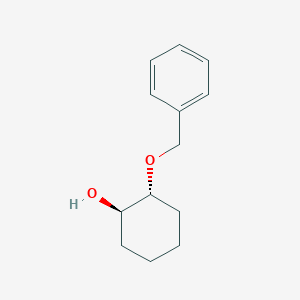

Target of Action

Similar compounds have been found to target factor xa (fxa), a coagulation enzyme . FXa is a promising target in the field of antithrombotic therapy .

Mode of Action

If we consider the action of similar compounds on fxa, they act as inhibitors, preventing the enzyme from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .

Biochemical Pathways

If it acts similarly to other fxa inhibitors, it would affect the coagulation cascade, specifically the conversion of prothrombin to thrombin . This would result in an anticoagulant effect, reducing the risk of thrombus formation.

Pharmacokinetics

Similar compounds have been noted for their good oral bioavailability .

Result of Action

If it acts as an fxa inhibitor, it would prevent the formation of thrombin, thereby reducing the risk of thrombus formation .

未来方向

Thiophene derivatives, including “N-((6-cyclopropylpyrimidin-4-yl)methyl)thiophene-2-carboxamide”, have potential applications in medicinal chemistry due to their wide range of therapeutic properties . Future research could focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . Additionally, the development of new synthetic strategies for producing these compounds could be a promising area of research .

属性

IUPAC Name |

N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c17-13(12-2-1-5-18-12)14-7-10-6-11(9-3-4-9)16-8-15-10/h1-2,5-6,8-9H,3-4,7H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVFLWNOPGCUOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3014554.png)

![2-(4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}phenyl)acetic acid](/img/structure/B3014556.png)

![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B3014559.png)

![2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3014563.png)

![5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B3014571.png)

![N-(3-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B3014575.png)